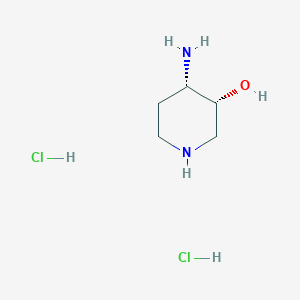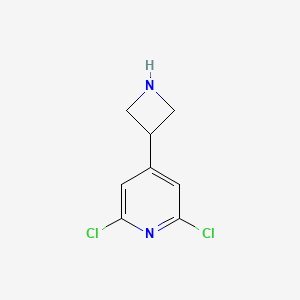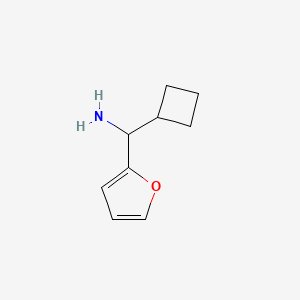![molecular formula C7H4ClF2N3 B12946873 5-Chloro-2-(difluoromethyl)-2H-pyrazolo[4,3-b]pyridine](/img/structure/B12946873.png)
5-Chloro-2-(difluoromethyl)-2H-pyrazolo[4,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-(difluoromethyl)-2H-pyrazolo[4,3-b]pyridine: is a heterocyclic compound that features a pyrazolo[4,3-b]pyridine core substituted with a chloro group at the 5-position and a difluoromethyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(difluoromethyl)-2H-pyrazolo[4,3-b]pyridine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazolo[4,3-b]pyridine Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and hydrazine derivatives.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or through radical difluoromethylation reactions.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, efficient catalysts, and solvent systems that facilitate the desired transformations while minimizing by-products.
化学反応の分析
Types of Reactions
5-Chloro-2-(difluoromethyl)-2H-pyrazolo[4,3-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride, potassium tert-butoxide, or lithium diisopropylamide can be used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as amines, ethers, or thioethers can be formed.
Oxidation Products: N-oxides or other oxidized derivatives.
Reduction Products: Amines or other reduced forms.
Coupling Products: Biaryl or other coupled products.
科学的研究の応用
5-Chloro-2-(difluoromethyl)-2H-pyrazolo[4,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as organic semiconductors.
Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for various chemical applications.
作用機序
The mechanism of action of 5-Chloro-2-(difluoromethyl)-2H-pyrazolo[4,3-b]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity, while the chloro group can influence its electronic properties and reactivity.
類似化合物との比較
Similar Compounds
2-Chloro-5-(difluoromethyl)pyridine: Similar in structure but lacks the pyrazolo ring, which may result in different reactivity and applications.
5-Chloro-2-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical properties and biological activity.
2-Chloro-5-(trifluoromethyl)pyridine: Another similar compound with a trifluoromethyl group, used in different chemical contexts.
Uniqueness
5-Chloro-2-(difluoromethyl)-2H-pyrazolo[4,3-b]pyridine is unique due to the presence of both the pyrazolo[4,3-b]pyridine core and the difluoromethyl group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science.
特性
分子式 |
C7H4ClF2N3 |
|---|---|
分子量 |
203.57 g/mol |
IUPAC名 |
5-chloro-2-(difluoromethyl)pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C7H4ClF2N3/c8-6-2-1-4-5(11-6)3-13(12-4)7(9)10/h1-3,7H |
InChIキー |
YBRCZHNALIVVGK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC2=CN(N=C21)C(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-one](/img/structure/B12946796.png)

![(S)-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B12946816.png)

![4-Chloropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B12946823.png)

![5-Oxa-2-thia-8-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B12946838.png)

![4-Piperidinone, 1-[2-(1H-benzimidazol-2-yl)ethoxy]-2,6-diphenyl-](/img/structure/B12946842.png)
![1-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12946844.png)


![2-(5-Methyl-2-(trifluoromethyl)furan-3-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B12946858.png)
![(S)-tert-Butyl 2-(cyanomethyl)-4-(2-(((S)-1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B12946870.png)
